

# Unveiling the Potency of AMG 837 Calcium Hydrate: A Technical Guide

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## Compound of Interest

Compound Name: *AMG 837 calcium hydrate*

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This technical guide provides an in-depth overview of the pharmacological properties of **AMG 837 calcium hydrate**, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document collates key data on its mechanism of action, binding characteristics, and efficacy, supported by detailed experimental protocols and visual representations of its signaling pathways and experimental workflows.

## Core Pharmacological Attributes

AMG 837 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes.<sup>[1][2][3][4]</sup> It enhances glucose-stimulated insulin secretion (GSIS) by activating GPR40, a receptor predominantly expressed on pancreatic β-cells.<sup>[5][6]</sup> The activity of AMG 837 is glucose-dependent, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.<sup>[6]</sup>

## Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of AMG 837.

Table 1: In Vitro Activity of AMG 837

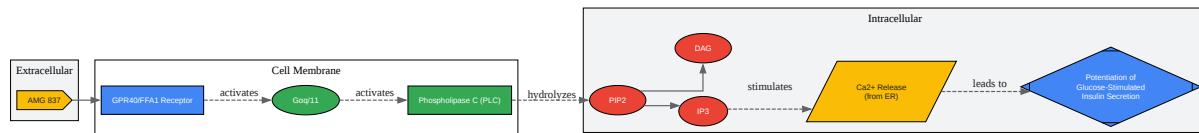
Assay Type	Cell Line/System	Species	Parameter	Value (nM)	Reference(s)
GTPγS Binding	A9_GPR40 cell membranes	Human	EC50	1.5 ± 0.1	[5][6]
Inositol Phosphate Accumulation	A9_GPR40 cells	Human	EC50	7.8 ± 1.2	[5][6]
Aequorin Ca2+ Flux	CHO cells expressing GPR40	Human	EC50	13.5	[7][8]
Aequorin Ca2+ Flux	CHO cells expressing GPR40	Mouse	EC50	22.6	[7]
Aequorin Ca2+ Flux	CHO cells expressing GPR40	Rat	EC50	31.7	[7]
Glucose-Stimulated Insulin Secretion	Isolated mouse islets	Mouse	EC50	142 ± 20	[6]
Radioligand Binding ([3H]AMG 837)	A9 membranes expressing FFA1	-	Kd	3.6	[9]

Table 2: In Vivo Efficacy of AMG 837 in Rodent Models

Animal Model	Dosing Regimen	Effect	Reference(s)
Normal Sprague-Dawley Rats	Single oral gavage (0.03, 0.1, 0.3 mg/kg)	Lowered glucose excursions and increased GSIS during IPGTT.	[10]
Obese Zucker Fatty Rats	Single oral gavage (0.03, 0.1, 0.3 mg/kg)	Lowered glucose excursions and increased GSIS during IPGTT.	[10]
Obese Zucker Fatty Rats	Daily oral gavage for 21 days (0.03, 0.1, 0.3 mg/kg)	Sustained improvement in glucose tolerance. Decrease in glucose AUC of 17%, 34%, and 39% respectively.	[5][6]

## Mechanism of Action and Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor.[\[1\]](#)[\[5\]](#) GPR40 is coupled to the G $\alpha$ q class of G-proteins.[\[5\]](#)[\[6\]](#) Upon agonist binding, G $\alpha$ q activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca $^{2+}$ ) from the endoplasmic reticulum, leading to an increase in cytosolic Ca $^{2+}$  concentration. This elevation in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.[\[11\]](#)



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GPR40 signaling pathway activated by AMG 837.

## Detailed Experimental Protocols

### In Vitro Assays

#### 1. GTPγS Binding Assay[5][6]

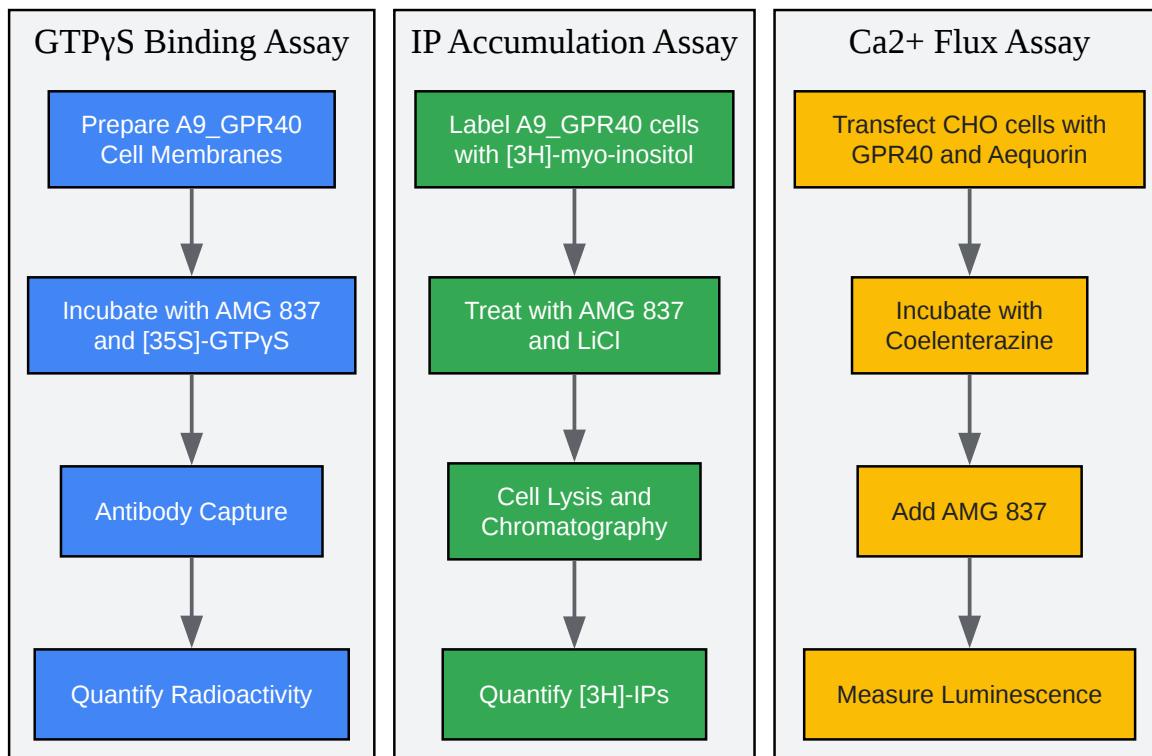
- Objective: To determine the ability of AMG 837 to activate GPR40 by measuring the binding of [35S]-GTPγS to Gαq proteins.
- Cell Line: A9 cell line stably overexpressing human GPR40 (A9\_GPR40).
- Methodology:
  - Prepare cell membranes from A9\_GPR40 cells.
  - Incubate the cell membranes with varying concentrations of AMG 837 in the presence of [35S]-GTPγS.
  - The agonist-stimulated [35S]-GTPγS binding is measured using an antibody capture method.
  - The amount of bound radioactivity is quantified to determine the EC50 value.

#### 2. Inositol Phosphate (IP) Accumulation Assay[5][6]

- Objective: To measure the functional consequence of GPR40 activation by quantifying the accumulation of the second messenger inositol phosphate.
- Cell Line: A9\_GPR40 cells.
- Methodology:
  - Culture A9\_GPR40 cells and label with [3H]-myo-inositol.
  - Expose the cells to different concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).
  - Lyse the cells and separate the inositol phosphates using chromatography.
  - Quantify the amount of [3H]-inositol phosphates to determine the EC50 value.

### 3. Calcium (Ca<sup>2+</sup>) Flux Assay[1][10]

- Objective: To measure the increase in intracellular calcium concentration following GPR40 activation.
- Cell Line: CHO cells transiently or stably expressing GPR40 and aequorin (a Ca<sup>2+</sup>-sensitive bioluminescent reporter).
- Methodology:
  - Co-transfect CHO cells with a GPR40 expression plasmid and an aequorin expression plasmid.
  - Incubate the cells with coelenterazine, the substrate for aequorin.
  - Add varying concentrations of AMG 837 to the cells.
  - Measure the resulting luminescence using a luminometer, which is proportional to the intracellular Ca<sup>2+</sup> concentration.
  - Calculate the EC50 value from the dose-response curve.



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Workflow for key *in vitro* pharmacological assays.

## In Vivo Studies

### 1. Intraperitoneal Glucose Tolerance Test (IPGTT)[10]

- Objective: To evaluate the effect of AMG 837 on glucose disposal *in vivo*.
- Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.
- Methodology:
  - Fast the animals overnight.
  - Administer AMG 837 or vehicle via oral gavage.
  - After a specified time (e.g., 30 minutes), administer an intraperitoneal bolus of glucose.

- Collect blood samples at various time points post-glucose challenge.
- Measure blood glucose and insulin levels.
- Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.



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Experimental workflow for the in vivo IPGTT.

## Selectivity and Plasma Protein Binding

AMG 837 demonstrates high selectivity for GPR40 over other free fatty acid receptors such as GPR41, GPR43, and GPR120, with EC<sub>50</sub> values greater than 10,000 nM for these off-target receptors.<sup>[12]</sup> However, weak inhibition of the  $\alpha$ 2-adrenergic receptor (IC<sub>50</sub>: 3  $\mu$ M) has been noted.<sup>[12]</sup> AMG 837 is extensively bound to plasma proteins, with 98.7% binding observed in human plasma.<sup>[5][6]</sup> This high degree of plasma protein binding, particularly to albumin, can reduce its free concentration and thus its apparent potency in the presence of serum.<sup>[5][6]</sup>

## Conclusion

**AMG 837 calcium hydrate** is a potent and selective GPR40 partial agonist with a clear mechanism of action involving the G $\alpha$ q-PLC-Ca<sup>2+</sup> signaling pathway. Preclinical in vitro and in vivo studies have consistently demonstrated its ability to enhance glucose-stimulated insulin secretion and improve glucose tolerance in rodent models of type 2 diabetes. The detailed pharmacological data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapeutics for metabolic diseases.

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